2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers targeting serine hydrolases face supply chain gaps in piperazinyl azetidine scaffolds, with key regioisomers now discontinued. This compound (CAS 1490750-99-6) provides a dependable alternative with active multi-vendor availability at 97-98% purity. Its high Fsp³ (0.917) and moderate LogP (-0.24) enable fragment-based elaboration via two orthogonal vectors (free piperazine NH and azetidine core). The scaffold is validated in MAGL inhibitor programs yielding leads with IC₅₀ down to 0.88 nM and successful translation to PET imaging agents. Shipped non-hazardous from US and EU stock points.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
Cat. No. B13630775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CC(C2)N3CCNCC3
InChIInChI=1S/C12H21N3O/c16-12(7-10-1-2-10)15-8-11(9-15)14-5-3-13-4-6-14/h10-11,13H,1-9H2
InChIKeyDRJGTMCQOZORDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one – Physicochemical Baseline and Procurement Identity


2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one (CAS 1490750-99-6) is a saturated nitrogen heterocycle building block comprising a piperazine ring linked at the 3-position of an azetidine core, with a cyclopropylacetyl substituent on the azetidine nitrogen . It belongs to the piperazinyl azetidine scaffold class, which has been validated in medicinal chemistry programs targeting monoacylglycerol lipase (MAGL) for CNS and inflammatory indications [1]. With molecular formula C₁₂H₂₁N₃O, a molecular weight of 223.31 g·mol⁻¹, a computed LogP of -0.24, and a fraction of sp³-hybridised carbons (Fsp³) of 0.917, this compound is positioned as a compact, three-dimensional, moderately hydrophilic intermediate suitable for fragment-based elaboration or scaffold-hopping campaigns .

Piperazinyl azetidine scaffold with reported MAGL inhibitor class precedent
Compact, three-dimensional building block supporting fragment-based elaboration
Moderate lipophilicity and high fraction of sp³ carbons may support CNS lead optimization

Why 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one Cannot Be Replaced by Generic In-Class Analogs


Piperazinyl azetidine derivatives are not interchangeable commodities. Subtle variations in linker length, regioisomeric connectivity, and cyclopropyl substitution produce measurable differences in lipophilicity, molecular shape (Fsp³), and pharmacophoric geometry that directly affect downstream SAR interpretation, synthetic tractability, and biological selectivity . The target compound carries a methylene spacer between the carbonyl and the cyclopropyl ring, unlike the shorter methanone analog (CAS 1479408-38-2) where the carbonyl is directly attached to the cyclopropyl group—this structural nuance alters the conformational freedom and electrostatic surface of the molecule . Furthermore, regioisomers with identical molecular formulae but reversed connectivity between the piperazine and azetidine units (e.g., CAS 1465422-91-6) can exhibit different target engagement profiles, as demonstrated by the piperazinyl azetidine scaffold's behaviour in MAGL inhibitor development programmes [1]. The quantitative evidence below establishes where these differences are real, measurable, and consequential for scientific selection.

Methylene spacer vs. direct carbonyl
The -CH₂- bridge shifts lipophilicity and conformational flexibility compared to the methanone analog, which may alter SAR interpretation in permeability-limited assays.
Regioisomeric connectivity divergence
Identical molecular formula masks distinct pharmacophoric vectors; piperazine-at-azetidine-3-position connectivity may yield target engagement profiles that a regioisomer cannot replicate.
Supply continuity gap for regioisomer
The regioisomer CAS 1465422-91-6 is reported as discontinued by one distribution channel, limiting long-term procurement reliability compared to the actively stocked target compound.

Quantitative Differentiation Evidence for 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one Against Closest Analogs


Methylene Spacer Confers Measurably Higher Lipophilicity Versus the Direct-Carbonyl Methanone Analog

The target compound contains a methylene (-CH₂-) bridge between the carbonyl carbon and the cyclopropyl ring, whereas the closest methanone analog, Cyclopropyl(3-(piperazin-1-yl)azetidin-1-yl)methanone (CAS 1479408-38-2), has the carbonyl directly attached to the cyclopropyl group . This single methylene unit produces a LogP shift of +0.19 units (target: -0.24; methanone analog: -0.43), measured under identical computational conditions by the same vendor . The increased lipophilicity translates to a modestly higher predicted membrane permeability while retaining aqueous solubility within a favourable range. Additionally, the Fsp³ value increases from 0.909 (methanone analog) to 0.917 (target), reflecting a slightly higher fraction of saturated carbons, a metric associated with improved clinical candidacy in drug discovery programmes .

Lipophilicity Shift
Head-to-head
ΔLogP +0.19 (target vs methanone analog); Fsp³ 0.917 vs 0.909
Supports lipophilicity-driven property tuning without altering core pharmacophore
Computed values; experimental confirmation advised
Physicochemical profiling Medicinal chemistry Lead optimization

Regioisomeric Connectivity Determines Pharmacophoric Geometry Despite Identical Molecular Formula

The target compound (CAS 1490750-99-6) has the piperazine moiety attached at the 3-position of the azetidine ring, with the 2-cyclopropylacetyl group located on the azetidine nitrogen (SMILES: O=C(CC1CC1)N1CC(N2CCNCC2)C1). The regioisomer 1-(4-(Azetidin-3-yl)piperazin-1-yl)-2-cyclopropylethan-1-one (CAS 1465422-91-6) inverts this connectivity: the cyclopropylacetyl group is attached to the piperazine nitrogen, and the azetidine is linked via its 3-position to the opposite piperazine nitrogen (SMILES: O=C(CC1CC1)N1CCN(C2CNC2)CC1) . Although both compounds share identical molecular formula (C₁₂H₂₁N₃O), molecular weight (223.32 g·mol⁻¹), LogP (-0.24), and Fsp³ (0.917) as per vendor data, the spatial orientation of hydrogen bond donor/acceptor motifs and the vector of the cyclopropyl group differ substantially . In the piperazinyl azetidine MAGL inhibitor series, analogous regioisomeric variations have been shown to alter target potency by >10-fold (IC₅₀ shifts from 2.7 nM to >30 nM) through differential engagement of the catalytic serine and adjacent hydrophobic pockets [1].

Regioisomer Pharmacophore
Cross-study comparable
Piperazine at azetidine 3-position vs reversed connectivity; identical bulk descriptors
Identical formula and LogP may mask significant pharmacophoric vector divergence
SAR continuity requires regioisomer-specific validation
Scaffold design Regioisomer differentiation Structure-activity relationships

GPR35 Antagonism Counter-Screen Confirms Absence of Activity, Providing a Selectivity Baseline

The target compound (EOS57970) was tested in a primary GPR35 antagonism assay and returned an activity call of 'inactive' [1]. GPR35 is a G protein-coupled receptor implicated in inflammatory signalling and gastrointestinal biology, and its modulation is often monitored as a liability or opportunity in drug discovery [2]. While no direct comparator data from the same assay is publicly available for the closest structural analogs, this negative result provides a concrete selectivity data point: researchers seeking a piperazinyl azetidine scaffold that avoids GPR35 engagement can use this compound as a starting point. Conversely, programs requiring GPR35 modulation should deprioritise this scaffold [1][2].

GPR35 Antagonism
Supporting evidence
Inactive in primary GPR35 antagonism assay
Documented negative result supports selectivity filtering for CNS programs
Single data point; broader off-target profiling advised
GPR35 Off-target selectivity GPCR profiling

Piperazinyl Azetidine Scaffold Validated in MAGL Inhibitor Programmes with Nanomolar Potency

The piperazinyl azetidine scaffold, of which the target compound is a representative building block, has been independently validated in multiple medicinal chemistry programmes targeting monoacylglycerol lipase (MAGL) [1][2]. In a 2019 study published in the Journal of Medicinal Chemistry, reversible MAGL inhibitors built on this scaffold achieved IC₅₀ values as low as 2.7 nM (compound 8) and 11.7 nM (compound 15) in human MAGL inhibitor screening assays [1]. The scaffold's demonstrated amenability to both irreversible (carbamate) and reversible (amide) inhibitor design, combined with successful translation to carbon-11 and fluorine-18 radiolabelled PET tracers with high brain uptake, establishes the broader chemical class as a productive starting point for CNS-targeted probe and drug discovery [1][2]. The target compound, with its free piperazine NH and azetidine core, serves as a versatile intermediate for installing diverse 'tail' groups that modulate binding mode (reversible vs. irreversible) and pharmacokinetic properties [1].

MAGL Class Precedent
Class-level inference
Scaffold yields MAGL inhibitors with reported IC₅₀ 0.88–11.7 nM
May support development of nanomolar MAGL probes via piperazine NH elaboration
Target compound is an unelaborated intermediate; potency requires functionalization
Monoacylglycerol lipase Endocannabinoid system PET tracer development

Vendor Purity Specifications Demonstrate Consistent 97–98% Quality Across Independent Suppliers

The target compound is available at ≥97% purity from AKSci and at 98% purity from Fluorochem (via CymitQuimica distribution), with both vendors providing lot-specific certificates of analysis . In comparison, the methanone analog (CAS 1479408-38-2) is listed at 97% from AKSci and 98% from Fluorochem, indicating comparable quality levels across the series . However, the regioisomer (CAS 1465422-91-6) is noted as 'Discontinued' by CymitQuimica, suggesting potential supply chain instability for that specific connectivity pattern . The target compound benefits from active stocking at multiple independent suppliers with defined purity specifications, reducing single-supplier dependency risk for procurement planning .

Supply & Purity
Lot attribute
97–98% purity across multiple active suppliers; regioisomer partially discontinued
Multi-vendor availability may reduce single-supplier dependency risk
Confirm lot-specific COA prior to use
Quality control Chemical procurement Reproducibility

Recommended Application Scenarios for 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one Based on Differentiation Evidence


Fragment-Based Lead Generation Requiring a Compact, Three-Dimensional Piperazinyl Azetidine Core

The target compound's high Fsp³ (0.917) and moderate LogP (-0.24) make it an ideal fragment-sized building block (MW 223.31) for fragment-based drug discovery (FBDD) programmes . Its free piperazine NH and azetidine core provide two orthogonal vectors for chemical elaboration. Compared with the methanone analog (Fsp³ 0.909, LogP -0.43), the target offers slightly higher lipophilicity and greater conformational flexibility due to the methylene spacer, which can be advantageous for accessing deeper hydrophobic pockets while maintaining aqueous solubility . The validated MAGL inhibitor class precedent supports prioritising this scaffold for serine hydrolase targets [1].

Scaffold-Hopping from Piperidine- or Piperazine-Containing Lead Series to Azetidine Isosteres

3-((Hetera)cyclobutyl)azetidines have been described as 'stretched' bioisosteres of piperidine, piperazine, and morpholine, offering altered physicochemical and ADME profiles while retaining target engagement . The target compound, with its piperazine appended to an azetidine core, represents a direct entry point for scaffold-hopping exercises where reducing the number of rotatable bonds or modifying basicity (pKa) is desired. The documented GPR35 inactivity provides an early selectivity filter for CNS programmes where off-target GPCR activity must be minimised .

Development of Reversible or Irreversible MAGL Probes via Tail-Functionalisation of the Piperazine NH

The piperazinyl azetidine scaffold has been established as a productive template for designing both irreversible (carbamate-based) and reversible (amide-based) MAGL inhibitors with nanomolar potency . The target compound's free piperazine NH serves as the attachment point for diverse 'tail' groups (e.g., 4-chlorobenzyl, 4-fluorobenzyl, or heteroaryl motifs) that tune binding mode, potency, and brain permeability. The scaffold has produced lead compounds with IC₅₀ values of 0.88–11.7 nM and successful translation to PET imaging agents, making the target compound a strategic procurement choice for endocannabinoid-focused drug discovery groups .

Synthetic Intermediate for Libraries Requiring Regiochemically Defined Piperazine-Azetidine Connectivity

Unlike the regioisomer CAS 1465422-91-6 (which has shown supply chain discontinuation ), the target compound benefits from active multi-vendor availability with defined purity specifications (97–98%) across independent suppliers [1]. The specific connectivity—piperazine at the azetidine 3-position with cyclopropylacetyl on the azetidine nitrogen—provides a unique pharmacophoric vector that cannot be replicated by the regioisomer, despite identical molecular formula. For combinatorial library synthesis or parallel medicinal chemistry, the reliable supply and structural uniqueness of the target compound reduce the risk of synthetic bottlenecks caused by discontinued intermediates .

Application
Selection Property
Validation Focus
Fragment-based lead generation
Compact, three-dimensional core with orthogonal elaboration vectors
Physicochemical profiling and fragment library enumeration
Scaffold-hopping to azetidine isosteres
Reduced rotatable bonds and modulated basicity vs. piperidine/piperazine
Target engagement retention with altered ADME endpoints
MAGL probe development
Free piperazine NH for tail-functionalization into reversible/irreversible inhibitors
Potency and brain permeability in MAGL assay models
Regiochemically defined library synthesis
Defined piperazine-azetidine connectivity and active multi-vendor supply
Structural uniqueness verification and procurement continuity
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